molecular formula C11H17ClFN B3060177 2-(4-Fluorophenyl)pentan-1-amine hydrochloride CAS No. 1923238-61-2

2-(4-Fluorophenyl)pentan-1-amine hydrochloride

Cat. No.: B3060177
CAS No.: 1923238-61-2
M. Wt: 217.71
InChI Key: HHORROQUTLQKEY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pentan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and pentan-1-amine as the primary starting materials.

  • Reduction Reaction: The 4-fluorobenzaldehyde is reduced to 4-fluorophenylmethanol using a reducing agent such as sodium borohydride (NaBH4).

  • Amination Reaction: The 4-fluorophenylmethanol is then converted to 2-(4-Fluorophenyl)pentan-1-amine through an amination reaction, often using reagents like ammonium chloride (NH4Cl) and a suitable catalyst.

  • Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and aldehydes.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)pentan-1-amine hydrochloride has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)pentan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Fluorophenyl)pentan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 2-(3-Fluorophenyl)pentan-1-amine hydrochloride, 2-(2-Fluorophenyl)pentan-1-amine hydrochloride, 2-(4-Chlorophenyl)pentan-1-amine hydrochloride.

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Properties

IUPAC Name

2-(4-fluorophenyl)pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-2-3-10(8-13)9-4-6-11(12)7-5-9;/h4-7,10H,2-3,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHORROQUTLQKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923238-61-2
Record name Benzeneethanamine, 4-fluoro-β-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923238-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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